7-Oxabicyclo[4.2.0]octane 7-Oxabicyclo[4.2.0]octane
Brand Name: Vulcanchem
CAS No.: 278-38-6
VCID: VC7964317
InChI: InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2
SMILES: C1CCC2C(C1)CO2
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

7-Oxabicyclo[4.2.0]octane

CAS No.: 278-38-6

Cat. No.: VC7964317

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

7-Oxabicyclo[4.2.0]octane - 278-38-6

Specification

CAS No. 278-38-6
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 7-oxabicyclo[4.2.0]octane
Standard InChI InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2
Standard InChI Key KDBXRAQKSXYXFU-UHFFFAOYSA-N
SMILES C1CCC2C(C1)CO2
Canonical SMILES C1CCC2C(C1)CO2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The bicyclic framework of 7-Oxabicyclo[4.2.0]octane consists of a seven-membered ring fused to a four-membered ring, with an oxygen atom positioned at the 7th position (Figure 1). This arrangement imposes significant ring strain, particularly in the smaller cyclobutane moiety, which influences its reactivity and stability. The compound’s IUPAC name, 7-oxabicyclo[4.2.0]octane, reflects its bridging oxygen atom and the numbering of its ring system.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC7H12O\text{C}_7\text{H}_{12}\text{O}
Molecular Weight112.17 g/mol
Ring SystemBicyclo[4.2.0]octane
Oxygen PositionBridgehead (7th position)

Synthesis Strategies

Catalytic Homocoupling of Terminal Alkynes

A prominent synthesis route involves rhodium(I)-catalyzed head-to-tail homocoupling of terminal alkynes, followed by zipper annulation to form the bicyclic framework. This method offers high regioselectivity and yields, making it suitable for large-scale production. For example, the reaction of 1,6-diynes under RhCl(PPh3_3)3_3 catalysis generates the bicyclic enyne intermediate, which undergoes cyclization to yield 7-Oxabicyclo[4.2.0]octane.

Cationic Iodocyclization

An alternative approach employs cationic iodocyclization of 2-cyclohexenemethanol derivatives. This method selectively produces fused or bridged oxabicyclic compounds depending on the substituents and reaction conditions. For instance, treatment of 2-cyclohexenemethanol with iodine in dichloromethane yields the bridged product with >80% efficiency.

Table 2: Comparison of Synthesis Methods

MethodCatalyst/ReagentsYield (%)Selectivity
Rhodium-catalyzedRhCl(PPh3_3)3_375–90High regioselectivity
IodocyclizationI2_2, CH2_2Cl2_280–85Bridged product

Chemical Reactivity and Functionalization

Oxidation and Reduction

The oxygen atom in the bicyclic system facilitates oxidation reactions. Treatment with meta-chloroperbenzoic acid (mCPBA) epoxidizes adjacent double bonds, while hydrogenation over palladium catalysts reduces unsaturated bonds without ring opening. These transformations enable the synthesis of derivatives for further functionalization.

Ring-Opening Reactions

Under acidic conditions, 7-Oxabicyclo[4.2.0]octane undergoes ring-opening to form linear diols or ketones. For example, exposure to HCl in ethanol yields 1,5-diols, which are valuable intermediates in polymer chemistry.

Industrial and Material Science Applications

Polymer Precursors

The ring-opening derivatives of 7-Oxabicyclo[4.2.0]octane serve as monomers for synthesizing polyesters and polycarbonates. These polymers exhibit enhanced thermal stability due to the bicyclic backbone, making them suitable for high-performance plastics.

Catalytic Ligands

Rhodium and palladium complexes incorporating 7-Oxabicyclo[4.2.0]octane-derived ligands demonstrate superior activity in cross-coupling reactions. For instance, Suzuki-Miyaura couplings using these ligands achieve turnover numbers (TON) exceeding 105^5.

Comparison with Related Oxabicyclic Compounds

8-Oxabicyclo[5.1.0]octane

With an additional methylene group, this compound displays reduced reactivity toward electrophiles but improved solubility in polar solvents. It is primarily used in supramolecular chemistry due to its cavity-like structure.

Table 3: Structural and Functional Comparison

CompoundRing SizeKey ApplicationsReactivity Profile
7-Oxabicyclo[4.2.0]octane[4.2.0]Drug synthesis, polymersModerate ring strain
6-Oxabicyclo[3.1.0]hexane[3.1.0]Specialty chemicalsHigh reactivity
8-Oxabicyclo[5.1.0]octane[5.1.0]Supramolecular hostsLow electrophilic activity

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